An In-depth Technical Guide to the Chemical Structure and Applications of Ethyl 2-(Trifluoromethyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Chemical Structure and Applications of Ethyl 2-(Trifluoromethyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, analytical characterization, and its emerging role as a valuable building block in medicinal chemistry. The incorporation of a trifluoromethyl group into the piperazine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
Unveiling the Chemical Architecture
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate, with the CAS Number 1123515-55-8, possesses a distinct molecular structure. It features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A trifluoromethyl (-CF3) group is attached to the carbon at the 2-position, and an ethyl carboxylate (-COOEt) group is attached to the nitrogen at the 1-position.
Key Structural Features:
-
Piperazine Core: A privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs. Its basic nitrogen atoms can be functionalized to modulate pharmacological activity and pharmacokinetic properties.
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2-Trifluoromethyl Group: This electron-withdrawing group significantly influences the molecule's properties. It can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter the pKa of the neighboring nitrogen atom.[1] The trifluoromethyl group's steric bulk also plays a crucial role in directing the binding of the molecule to its biological target.[3]
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N-Ethyl Carboxylate Group: This group serves as a protecting group for the N1-nitrogen and can influence the molecule's polarity and solubility. It can be readily removed or modified to allow for further derivatization at this position.
Physicochemical Data Summary
| Property | Value |
| CAS Number | 1123515-55-8 |
| Molecular Formula | C₈H₁₃F₃N₂O₂ |
| Molecular Weight | 226.20 g/mol |
Synthesis and Mechanistic Insights
The synthesis of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves a two-step process starting from commercially available reagents. The key is the selective functionalization of the piperazine ring.
Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)piperazine-1-carboxylate
Part A: Synthesis of the Precursor, 2-(Trifluoromethyl)piperazine
A common route to 2-(trifluoromethyl)piperazine involves the cyclization of a suitable diamine precursor. While multiple synthetic strategies exist for related compounds[4], a frequently cited approach involves the reaction of ethyl trifluoroacetate with a protected ethylenediamine derivative, followed by cyclization and deprotection.[3]
Part B: N-Ethoxycarbonylation of 2-(Trifluoromethyl)piperazine
This step involves the selective acylation of the more sterically accessible nitrogen atom of the 2-(trifluoromethyl)piperazine intermediate.
Step-by-Step Methodology:
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Dissolution: Dissolve 2-(trifluoromethyl)piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.
-
Acylation: Slowly add ethyl chloroformate (1.0-1.1 eq) to the cooled, stirred solution. The slow addition helps to control the exothermicity of the reaction and minimize the formation of the di-acylated byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(trifluoromethyl)piperazine-1-carboxylate.
Analytical Characterization: A Spectroscopic Profile
The structural elucidation of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for the characterization of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.
Predicted NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ | |
| ~3.8-4.0 | m | 1H | H-2 | |
| ~3.0-3.6 | m | 4H | Piperazine CH₂ | |
| ~2.8-3.0 | m | 2H | Piperazine CH₂ | |
| ~1.25 | t | 3H | -O-CH₂-CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Multiplicity | Assignment | |
| ~155 | s | C =O | ||
| ~125 | q (J ≈ 280 Hz) | C F₃ | ||
| ~62 | s | -O-CH₂ -CH₃ | ||
| ~55 | q (J ≈ 30 Hz) | C-2 | ||
| ~40-50 | m | Piperazine CH₂ | ||
| ~14 | s | -O-CH₂-CH₃ |
Note: These are predicted values and may vary slightly from experimental data. Multiplicities (s=singlet, t=triplet, q=quartet, m=multiplet) are indicated.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observed at m/z 226. Key fragmentation pathways would likely involve:
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Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 197.
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Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 181.
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Cleavage of the piperazine ring, leading to various smaller fragments.
-
Loss of the trifluoromethyl group (-CF₃) is also possible.
Applications in Drug Discovery and Development
The 2-trifluoromethylpiperazine scaffold is a key pharmacophore in modern drug discovery, particularly for agents targeting the central nervous system (CNS).[5]
Influence on Physicochemical Properties:
The introduction of the trifluoromethyl group can favorably modulate several key drug-like properties:
-
Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group make it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1]
-
Binding Affinity: The steric and electronic properties of the -CF₃ group can lead to enhanced binding affinity and selectivity for the target protein.[6]
Biological Targets and Signaling Pathways:
Derivatives of 2-trifluoromethylpiperazine have shown activity against a range of biological targets, including:
-
Neurokinin 1 (NK1) Receptor: Several potent and selective NK1 receptor antagonists feature a substituted piperazine core.[7] The NK1 receptor is involved in pain, depression, and emesis, making its antagonists promising therapeutic agents.
-
Serotonin (5-HT) Receptors: Phenylpiperazine derivatives, including those with trifluoromethyl substituents, are well-known modulators of various serotonin receptor subtypes.[8] These receptors are implicated in a wide array of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Safety and Handling
As with all chemical reagents, ethyl 2-(trifluoromethyl)piperazine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate represents a valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic incorporation of the 2-trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in modern drug discovery. This guide has provided a foundational understanding of its structure, synthesis, and potential applications, offering a valuable resource for scientists engaged in the design and development of next-generation therapeutics.
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